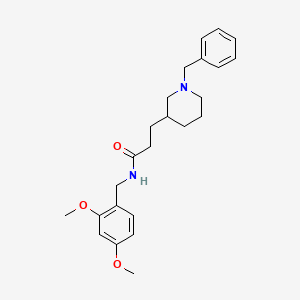
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide, also known as BDMP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine. BDMP belongs to the class of compounds known as piperidines, which are widely used in the pharmaceutical industry.
作用機序
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide acts by binding to specific receptors in the central nervous system, including the mu-opioid receptor and the delta-opioid receptor. This binding results in the activation of these receptors, leading to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain relief and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in laboratory experiments. These effects include the inhibition of inflammatory cytokines, the reduction of pain sensitivity, and the modulation of neurotransmitter release.
実験室実験の利点と制限
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide has several advantages for laboratory experiments, including its high potency and selectivity for specific receptors. However, its complex synthesis process and limited availability can make it difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide, including the development of new synthetic methods to improve its yield and availability, the investigation of its potential as a treatment for specific neurological and inflammatory disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the long-term effects of this compound use and to identify potential side effects.
In conclusion, this compound is a promising compound that has gained attention in the field of scientific research due to its potential applications in medicine. Its complex synthesis process and limited availability can make it difficult to obtain in large quantities, but its high potency and selectivity for specific receptors make it a valuable tool for laboratory experiments. Further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of 3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide involves several steps, including the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with 2,4-dimethoxybenzaldehyde, and finally, the reaction of the resulting compound with propanoyl chloride. The synthesis of this compound is a complex process that requires careful monitoring of reaction conditions and yields a high-quality product.
科学的研究の応用
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide has been the subject of numerous scientific studies due to its potential applications in medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various neurological and inflammatory disorders.
特性
IUPAC Name |
3-(1-benzylpiperidin-3-yl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-28-22-12-11-21(23(15-22)29-2)16-25-24(27)13-10-20-9-6-14-26(18-20)17-19-7-4-3-5-8-19/h3-5,7-8,11-12,15,20H,6,9-10,13-14,16-18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBMAPUHHXRLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)-1,3-benzoxazole](/img/structure/B5969324.png)
![3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969344.png)
![6-(4-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5969349.png)
![2-(4-fluorophenyl)-4-methyl-5-(3-pyridinylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B5969365.png)
![N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5969370.png)
![5-(4-methoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5969375.png)
![2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5969386.png)
![6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B5969389.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B5969397.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969404.png)
![methyl 2-[({6-[(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl}carbonyl)amino]-3-methylpentanoate](/img/structure/B5969411.png)
![2-cyclopentyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-phenylacetamide](/img/structure/B5969415.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide](/img/structure/B5969423.png)
![1-acetyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-L-prolinamide](/img/structure/B5969425.png)
